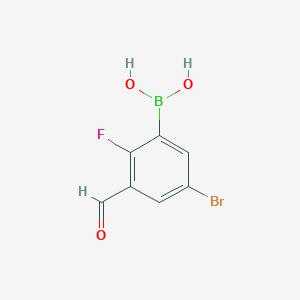

5-溴-2-氟-3-甲酰基苯硼酸

描述

5-Bromo-2-fluoro-3-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H5BBrFO3 and its molecular weight is 246.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-2-fluoro-3-formylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-3-formylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

5-溴-2-氟-3-甲酰基苯硼酸应用的全面分析

5-溴-2-氟-3-甲酰基苯硼酸是一种有机合成中的多功能化合物,由于其反应性和稳定性,在多种应用中发挥作用。以下是对科学研究中六种独特应用的详细分析:

中子俘获治疗

硼中子俘获治疗 (BNCT): 是一种靶向癌症治疗方法。 5-溴-2-氟-3-甲酰基苯硼酸可以作为硼载体,其在俘获中子后会产生高能α粒子,从而破坏癌细胞 .

药物设计和递送

该化合物的硼酸部分在新型药物的设计和药物递送系统中起着重要作用。 其与糖和其他二醇形成可逆共价键的能力使其成为位点特异性药物递送的候选者 .

铃木-宫浦交叉偶联

该化合物用于铃木-宫浦交叉偶联反应,这是一种形成碳-碳键的关键方法。 它允许合成各种联芳基结构,这些结构是许多药物和有机材料中的核心成分 .

脱硼

脱硼: 指从分子中去除硼酸酯基团。 5-溴-2-氟-3-甲酰基苯硼酸可以进行脱硼,这在合成化学中对于修饰分子结构很有用 .

液晶化合物的合成

该化合物用于合成新型液晶材料,例如氟联苯环己烯,它们在显示器和其他电子设备中具有应用 .

白三烯 B4 受体激动剂

它也参与邻苯酚的合成,邻苯酚是白三烯 B4 受体的有效激动剂。 这些受体在炎症反应中发挥作用,这使得这种应用与开发抗炎药物相关 .

作用机制

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 5-Bromo-2-fluoro-3-formylphenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various organic compounds , suggesting that this compound could potentially influence a broad range of biochemical pathways.

Result of Action

Given its use in suzuki-miyaura cross-coupling reactions , it can be inferred that this compound plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-fluoro-3-formylphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a base, the choice of solvent, and the temperature . Furthermore, the compound’s stability might be influenced by factors such as pH and temperature .

生化分析

Biochemical Properties

The biochemical properties of 5-Bromo-2-fluoro-3-formylphenylboronic acid are largely unexplored. Boronic acids and their derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often dependent on the specific substituents present on the boronic acid molecule .

Cellular Effects

Boronic acids and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable under normal conditions .

Metabolic Pathways

Boronic acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Boronic acids and their derivatives are known to interact with various transporters and binding proteins .

属性

IUPAC Name |

(5-bromo-2-fluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCCJHNFQDEGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

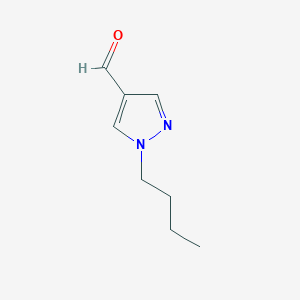

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)

![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)

![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)

![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)